molecular formula C12H12F2N2O2S2 B2760970 N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide CAS No. 1797345-17-5

N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide

Cat. No. B2760970
CAS RN: 1797345-17-5
M. Wt: 318.36
InChI Key: WPVNQHGUXPIUPV-UHFFFAOYSA-N
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Description

N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide, also known as Difluorothiophene, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications.

Mechanism of Action

N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene exerts its pharmacological effects by inhibiting the activity of specific enzymes. For instance, it inhibits the activity of fatty acid amide hydrolase, which is responsible for the degradation of endocannabinoids, leading to an increase in the levels of endocannabinoids in the body. Endocannabinoids are known to play a crucial role in pain sensation, inflammation, and mood regulation. Therefore, the inhibition of fatty acid amide hydrolase by N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene results in analgesic, anti-inflammatory, and anxiolytic effects.
Biochemical and Physiological Effects:
N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene has been found to exhibit several biochemical and physiological effects. It has been shown to reduce pain sensation in animal models of chronic pain. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene has been found to improve memory formation and retrieval in animal models of memory impairment.

Advantages and Limitations for Lab Experiments

N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It exhibits potent inhibitory activity against specific enzymes, making it a valuable tool for studying the role of these enzymes in various physiological processes. However, N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene has some limitations for lab experiments. It has a relatively short half-life, making it challenging to study its long-term effects. Moreover, it exhibits some off-target effects, which may complicate the interpretation of the results.

Future Directions

N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene has several potential future directions. It can be further explored as a potential therapeutic agent for the treatment of various diseases, including chronic pain, inflammation, and neurodegenerative disorders. Moreover, it can be used as a tool for studying the role of specific enzymes in various physiological processes. Furthermore, its chemical structure can be modified to improve its pharmacological properties, such as its half-life and selectivity. Finally, N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene can be used as a starting point for the development of new chemical entities with improved pharmacological properties and therapeutic potential.
Conclusion:
In conclusion, N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. It exhibits potent inhibitory activity against specific enzymes, making it a valuable tool for studying the role of these enzymes in various physiological processes. Moreover, it has been explored as a potential therapeutic agent for the treatment of various diseases, including chronic pain, inflammation, and neurodegenerative disorders. However, further studies are needed to fully understand its pharmacological properties and potential applications.

Synthesis Methods

The synthesis of N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene involves the reaction of 3-(difluoromethylthio)-2-propyn-1-ol with 2-amino-4-cyanooxazole in the presence of a base. The resulting compound is then subjected to an acid-catalyzed cyclization to form N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene. The synthesis method of N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene is relatively simple and can be scaled up for large-scale production.

Scientific Research Applications

N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit potent inhibitory activity against several enzymes, including fatty acid amide hydrolase, monoacylglycerol lipase, and phosphodiesterase. These enzymes play crucial roles in various physiological processes, including pain sensation, inflammation, and memory formation. Therefore, N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene has been explored as a potential therapeutic agent for the treatment of various diseases, including chronic pain, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

N-(4-cyanooxan-4-yl)-3-(difluoromethylsulfanyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O2S2/c13-11(14)20-8-1-6-19-9(8)10(17)16-12(7-15)2-4-18-5-3-12/h1,6,11H,2-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVNQHGUXPIUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)C2=C(C=CS2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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